N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3S/c1-13-18(14(2)23(3)22-13)28(26,27)21-12-15-8-10-24(11-9-15)19(25)16-6-4-5-7-17(16)20/h4-7,15,21H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRFAKCYTLFUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a novel compound belonging to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of pyrazole derivatives often involves the reaction of sulfonyl chlorides with amines under optimized conditions. For this compound, the synthesis process includes:
- Reagents : Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (DIPEA), and solvent (DCM).
- Reaction Conditions : The reaction is typically carried out at room temperature for 16 hours.
- Characterization Techniques : The compound is characterized using Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The biological evaluation of this compound revealed promising results:
- Cell Lines Tested : U937 cells were utilized to assess the antiproliferative effects.
- Assay Method : The CellTiter-Glo Luminescent Cell Viability Assay was employed to measure cell viability.
- Results : The compound displayed an IC50 value indicating effective inhibition of cell proliferation without significant cytotoxicity .
The mechanism through which pyrazole derivatives exert their biological effects is multifaceted:
- Inhibition of Protein Glycation : Pyrazole sulfonamides have been shown to inhibit protein glycation processes, which are implicated in various diseases such as diabetes and aging.
- Antimicrobial Properties : These compounds also demonstrate antimicrobial activity against a range of pathogens, making them potential candidates for antibiotic development.
Study 1: Anticancer Activity
In a study assessing a series of pyrazole derivatives, including this compound:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 15.6 | U937 |
| MR-S1-5 | 25.3 | U937 |
The results indicated that MR-S1-13 exhibited superior antiproliferative activity compared to other derivatives .
Study 2: Antimicrobial Activity
In vitro tests have shown that certain pyrazole derivatives can inhibit bacterial growth effectively:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| MR-S1 | E. coli | 18 |
| MR-S2 | S. aureus | 20 |
These findings suggest that this compound may possess broad-spectrum antimicrobial properties .
Q & A
Q. What are the recommended safety protocols for handling N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines, including:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize aerosol formation during synthesis or weighing .
- First Aid : Immediate flushing with water for eye exposure and medical consultation for ingestion .
- Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers) .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Condensation of 2-fluorobenzoyl chloride with piperidine derivatives to form the piperidin-4-ylmethyl intermediate .
- Step 2 : Sulfonamide coupling using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under inert conditions (e.g., N₂ atmosphere) .
- Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Column chromatography (e.g., silica gel, gradient elution) or recrystallization .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., fluorobenzoyl, pyrazole methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI+ mode) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- Elemental Analysis : Validate C, H, N, S, and F content against theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) principles:
- Factors : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Response Surface Methodology (RSM) : Identify optimal conditions for sulfonamide coupling .
- Computational Aids : Apply ICReDD’s reaction path search tools to predict energy barriers and intermediate stability .
- Case Study : A 20% yield increase achieved by switching from DCM to acetonitrile as the solvent .
Q. What strategies resolve contradictory bioactivity data across different studies on this compound?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .
Q. How do computational methods predict the reactivity of the fluorobenzoyl group in this compound?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the fluorobenzoyl moiety .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to assess binding stability .
- In Silico Metabolism : Predict Phase I/II metabolic pathways using software like Schrödinger’s ADMET Predictor .
Q. What modifications to the piperidine or pyrazole moieties enhance target selectivity?
- Methodological Answer :
- SAR Studies :
- Piperidine : Introduce substituents (e.g., methyl, hydroxy) to modulate steric effects and improve target engagement .
- Pyrazole : Replace 1,3,5-trimethyl groups with bulkier substituents (e.g., tert-butyl) to reduce off-target interactions .
- Biological Testing : Use kinase panels or GPCR profiling to evaluate selectivity shifts post-modification .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
